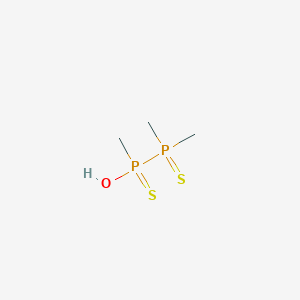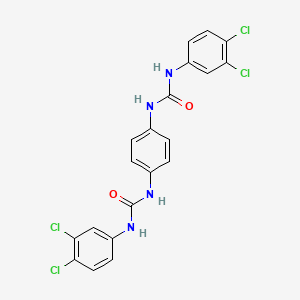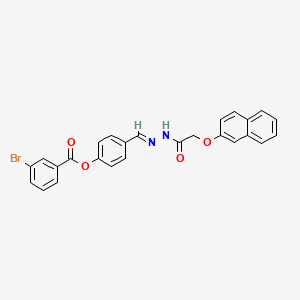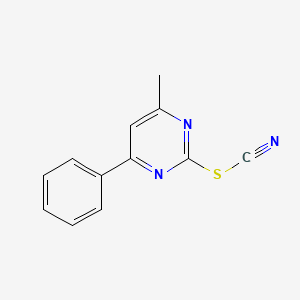
2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a methoxybenzylidene moiety, and an acetohydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the biphenyl-4-yloxyacetohydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product. The reaction conditions often include solvents such as ethanol or methanol, and the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling and disposal of chemicals.
化学反应分析
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The biphenyl and methoxybenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.
科学研究应用
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The biphenyl and methoxybenzylidene groups can interact with enzymes and receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Biphenyl-4-yloxyacetohydrazide: Shares the biphenyl and acetohydrazide groups but lacks the methoxybenzylidene moiety.
2-Methoxybenzylideneacetohydrazide: Contains the methoxybenzylidene and acetohydrazide groups but lacks the biphenyl group.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both biphenyl and methoxybenzylidene groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.
属性
CAS 编号 |
303085-21-4 |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-21-10-6-5-9-19(21)15-23-24-22(25)16-27-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI 键 |
NVOBKVFSMBEIKA-HZHRSRAPSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11970970.png)

![2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970989.png)

![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971014.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)

![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971033.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971040.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971043.png)
